molecular formula C6H4ClF5OS B1530396 3-Chloro-5-(pentafluorosulfur)phenol CAS No. 1240257-43-5

3-Chloro-5-(pentafluorosulfur)phenol

Cat. No.: B1530396
CAS No.: 1240257-43-5
M. Wt: 254.61 g/mol
InChI Key: NIWGKYDQIVQNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Chloro-5-(pentafluorosulfur)phenol” is a synthetic compound with the CAS Number: 1240257-43-5 . It has a molecular weight of 254.61 . The compound is in liquid form at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-chloro-5-(pentafluoro-lambda~6~-sulfanyl)phenol . The InChI code for the compound is 1S/C6H4ClF5OS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3,13H .


Physical and Chemical Properties Analysis

“this compound” is a liquid at ambient temperature . It has a molecular weight of 254.61 .

Scientific Research Applications

Chlorinated Phenols in Environmental and Biological Studies

Chlorinated phenols, including compounds similar to 3-Chloro-5-(pentafluorosulfur)phenol, have been extensively studied for their occurrence, toxicity, metabolism, and environmental impact. Such compounds are used in fungicides, herbicides, insecticides, and as precursors in the synthesis of other pesticides. Their production and use have raised industrial hygiene concerns and have been linked to environmental contamination. Modern analytical techniques have revealed their ubiquitous presence in the environment, prompting a reevaluation of their impact on human health and ecosystems (Ahlborg & Thunberg, 1980).

Pentafluorosulfanyl (SF5) Derivatives in Material Science and Chemistry

The pentafluorosulfanyl (SF5) functional group, akin to what is suggested in the name "this compound," is known for its high lipophilicity, electronegativity, and chemical and thermal stability. The incorporation of the SF5 group into molecules, including dyes and pharmaceuticals, can significantly alter their properties, such as improving robustness and modifying optical characteristics. For instance, the synthesis and study of SF5-substituted phthalocyanines have shown that these compounds exhibit unique electronic and photophysical properties, potentially beneficial for applications in dyes and as photodynamic therapeutic agents (Iida et al., 2015).

Impact on Pharmaceutical and Agrochemical Properties

Compounds containing the pentafluorosulfanyl group are of significant interest in the development of new pharmaceuticals and agrochemicals due to their distinct properties. Research indicates that these compounds may offer novel mechanisms of action, enhanced stability, or improved pharmacokinetics compared to their non-fluorinated counterparts. The study of SF5-substituted aromatic compounds and their biodegradation by microorganisms like Pseudomonas spp. suggests potential environmental pathways for the breakdown of these emerging pollutants, providing insights into their long-term environmental fate and impact (Saccomanno et al., 2018).

Mechanism of Action

The mechanism of action of “3-Chloro-5-(pentafluorosulfur)phenol” is not specified in the retrieved data. Phenols in general have antiseptic properties and can interact with proteins and lipids in cell membranes .

Safety and Hazards

The compound is associated with several hazard statements: H302+H312+H332;H315;H319;H335 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Safety precautions include avoiding breathing mist/vapours/spray, wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .

Properties

IUPAC Name

3-chloro-5-(pentafluoro-λ6-sulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF5OS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWGKYDQIVQNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901215910
Record name (OC-6-21)-(3-Chloro-5-hydroxyphenyl)pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240257-43-5
Record name (OC-6-21)-(3-Chloro-5-hydroxyphenyl)pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-(3-Chloro-5-hydroxyphenyl)pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-(pentafluorosulfur)phenol
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-(pentafluorosulfur)phenol
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-(pentafluorosulfur)phenol
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-(pentafluorosulfur)phenol
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-(pentafluorosulfur)phenol
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-(pentafluorosulfur)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.